6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride
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Overview
Description
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H14ClF3O3S. It is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride typically involves the reaction of hexane-1-sulfonyl chloride with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts and solvents to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl chlorides using oxidizing agents like hydrogen peroxide and zirconium tetrachloride.
Substitution: Reaction with nucleophiles to form sulfonamides and sulfonyl azides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, zirconium tetrachloride, N-chlorosuccinimide.
Nucleophiles: Amines, sodium azide.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonyl Azides: Formed by reaction with sodium azide.
Scientific Research Applications
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industrial Chemistry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form sulfonyl derivatives. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
1-Hexanesulfonyl chloride: Similar structure but lacks the trifluoroethoxy group.
2-[2-(2,2,2-Trifluoroethoxy)ethoxy]ethane-1-sulfonyl chloride: Contains additional ethoxy groups.
Uniqueness
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties, such as increased reactivity and stability .
Properties
Molecular Formula |
C8H14ClF3O3S |
---|---|
Molecular Weight |
282.71 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethoxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClF3O3S/c9-16(13,14)6-4-2-1-3-5-15-7-8(10,11)12/h1-7H2 |
InChI Key |
DIVYFMFCXCFKGY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCS(=O)(=O)Cl)CCOCC(F)(F)F |
Origin of Product |
United States |
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